molecular formula C9H12N2O2 B13111151 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13111151
M. Wt: 180.20 g/mol
InChI Key: DAVUNHMLKQAKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, acyl (bromo)acetylenes, and propargylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood . Studies suggest that it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,3-dimethyl-6,7-dihydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4,6H,3,5H2,1-2H3

InChI Key

DAVUNHMLKQAKKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2CCC=C2C(=O)N1C

Origin of Product

United States

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